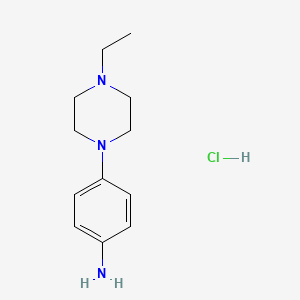

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride

CAS No.: 2009011-61-2

Cat. No.: VC8252819

Molecular Formula: C12H20ClN3

Molecular Weight: 241.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2009011-61-2 |

|---|---|

| Molecular Formula | C12H20ClN3 |

| Molecular Weight | 241.76 |

| IUPAC Name | 4-(4-ethylpiperazin-1-yl)aniline;hydrochloride |

| Standard InChI | InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H |

| Standard InChI Key | PKZFKVFXLCLORK-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl |

| Canonical SMILES | CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of an aniline moiety linked to a 4-ethylpiperazine group. The piperazine ring adopts a chair conformation, while the ethyl substituent introduces steric and electronic effects that influence reactivity and binding interactions . The hydrochloride salt forms via protonation of the piperazine nitrogen, resulting in improved crystallinity and aqueous solubility .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 241.76 g/mol | |

| Melting Point | Not explicitly reported; base compound: 76–78°C | |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) | |

| pKa | Predicted: ~8.05 (amine group) |

The base compound, 4-(4-ethylpiperazin-1-yl)aniline, has a boiling point of 364.4±37.0°C and a density of 1.065±0.06 g/cm³ .

Synthesis and Optimization

Synthetic Pathways

The hydrochloride salt is typically synthesized via a two-step process:

-

Nucleophilic Aromatic Substitution:

-

Reduction and Salt Formation:

Analytical Characterization

-

¹H NMR (DMSO-d₆): δ 1.20 (t, 3H, CH₂CH₃), 2.50–3.20 (m, 8H, piperazine), 6.70–7.20 (m, 4H, aromatic) .

Applications in Drug Discovery

Kinase Inhibition

The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors. For example:

-

Patent US20130116213A1 describes its use in thieno[3,2-d]pyrimidine derivatives targeting CDK4/6 and other kinases .

-

Analogues exhibit IC₅₀ values < 100 nM against CDK4/6, with selectivity over CDK1/2/7/9 .

Anticancer Activity

In MV4-11 leukemia xenografts, derivatives like 83 (a CDK4/6 inhibitor) show tumor growth suppression (85% G₁ arrest) without toxicity .

NLRP3 Inflammasome Modulation

Piperazine-containing analogues inhibit NEK7-NLRP3 interactions, reducing IL-1β secretion in gout models .

Biological and Pharmacological Profiles

In Vitro Activity

| Assay | Result | Source |

|---|---|---|

| CDK4 Inhibition | Kᵢ = 4–41 nM | |

| Antiproliferative (MV4-11) | GI₅₀ = 10–209 nM | |

| Solubility (PBS) | >50 µM |

Metabolic Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume